molecular formula C13H12N2O2 B14865449 3-(2-cyclopropyl-2-oxoethyl)quinoxalin-2(1H)-one

3-(2-cyclopropyl-2-oxoethyl)quinoxalin-2(1H)-one

Cat. No.: B14865449
M. Wt: 228.25 g/mol
InChI Key: YEOMHEOYAMYJPT-UHFFFAOYSA-N
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Description

3-(2-cyclopropyl-2-oxoethyl)quinoxalin-2(1H)-one is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclopropyl-2-oxoethyl)quinoxalin-2(1H)-one typically involves the condensation of a cyclopropyl ketone with a quinoxaline derivative. The reaction conditions may include:

    Reagents: Cyclopropyl ketone, quinoxaline derivative, acid or base catalyst.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes:

    Continuous flow reactors: For efficient and scalable synthesis.

    Purification techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-cyclopropyl-2-oxoethyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline N-oxide.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Using halogenating agents, nucleophiles, or electrophiles.

Major Products

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-cyclopropyl-2-oxoethyl)quinoxalin-2(1H)-one depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: Could involve inhibition of specific enzymes, modulation of receptor activity, or interference with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2-Methylquinoxaline: A methyl-substituted derivative.

    3-(2-Oxoethyl)quinoxaline: A similar compound with a different substituent.

Uniqueness

3-(2-cyclopropyl-2-oxoethyl)quinoxalin-2(1H)-one is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to other quinoxaline derivatives.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-(2-cyclopropyl-2-oxoethyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C13H12N2O2/c16-12(8-5-6-8)7-11-13(17)15-10-4-2-1-3-9(10)14-11/h1-4,8H,5-7H2,(H,15,17)

InChI Key

YEOMHEOYAMYJPT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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